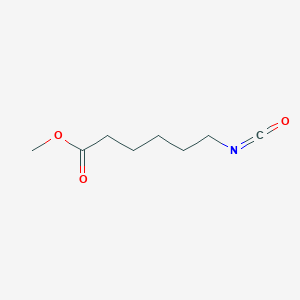
Methyl 6-isocyanatohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-isocyanatohexanoate” is an organic compound with the CAS Number: 29640-13-9 . It has a molecular weight of 171.2 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 171.2 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Modification for Thickening Agents
Methyl 6-isocyanatohexanoate has been explored for chemical modification of substances like methyl cellulose. This is aimed at enhancing their thickening properties in mediums like castor oil. Such modified polymers show potential for use as green lubricating greases formulated from renewable resources. Characterization through techniques like nuclear magnetic resonance (1H-NMR), Fourier transform infrared spectroscopy, and thermogravimetric analysis (TGA) has been conducted to understand their properties and potential applications (Gallego et al., 2013).
Synthesis of Potent Inhibitors
This compound has been used in the synthesis of potent inhibitors, like HMG Co-A reductase inhibitor NK-104. The process involves enantioselective syn-reduction and other steps like hydrolysis, protection, and ozonolysis. This exemplifies its role in the synthesis of complex molecular structures with pharmaceutical significance (Minami & Hiyama, 1992).
Genetic Toxicity Assessment
Studies on the genetic toxicity of methyl isocyanate, a related compound, have shown its capacity to affect chromosome structure without inducing gene mutations. This has implications for understanding the genetic toxicity mechanisms of similar compounds, possibly including this compound (Shelby et al., 1987).
Industrial Applications and Toxicity
In the context of industrial applications, research on isocyanates, which includes compounds like this compound, has explored their use as fumigants for controlling pest infestations in grain and dry food products. The toxicity of these compounds has been a key focus, leading to insights on safe and effective usage in such applications (Shaaya & Kostyukovsky, 2010).
Biochemical Interactions and Mechanisms
The biochemical interactions of isocyanates with proteins have been a topic of study, providing insight into their broad reactivity and reversible interaction with enzymes like cholinesterases. This research is crucial for understanding the molecular basis of the effects caused by compounds like this compound in biological systems (Brown et al., 1987).
Propiedades
IUPAC Name |
methyl 6-isocyanatohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUIXXVCMDFRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

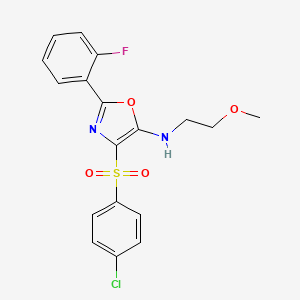
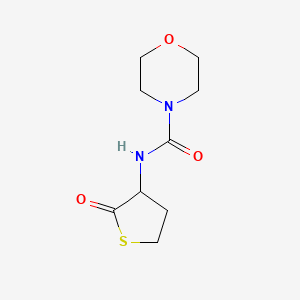
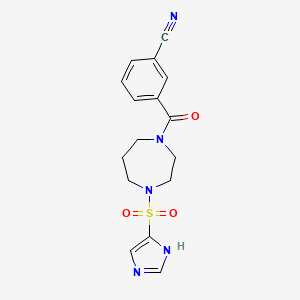
![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
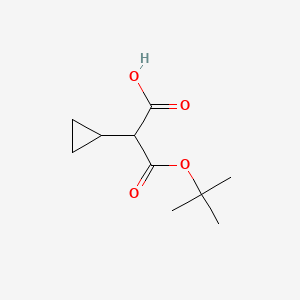

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
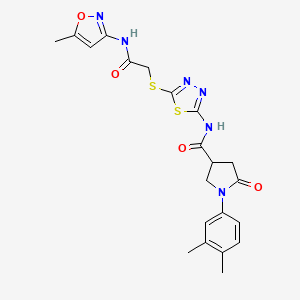
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
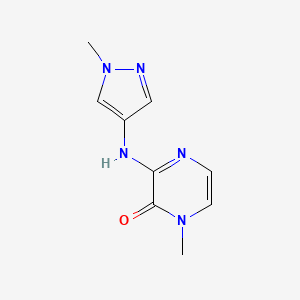
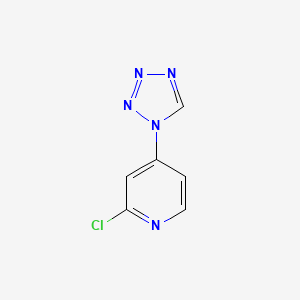
![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)
